

potential off-target effects of GSK-4716

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Compound of Interest		
Compound Name:	GSK-4716	
Cat. No.:	B15545502	Get Quote

Technical Support Center: GSK-4716

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **GSK-4716**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of **GSK-4716**?

A1: **GSK-4716** is a selective agonist for the Estrogen-Related Receptors beta (ERR β) and gamma (ERR γ).[1][2][3][4][5] It displays selectivity for these receptors over ERR alpha (ERR α) and the classical estrogen receptors.[2][3][5]

Q2: Have any comprehensive off-target screening studies, such as a KinomeScan, been published for **GSK-4716**?

A2: Based on currently available public information, no comprehensive off-target screening data from assays like a broad kinase panel (e.g., KINOMEscan) or a wide-ranging receptor panel for **GSK-4716** has been published. Therefore, a complete profile of its potential off-target interactions is not fully characterized in the public domain.

Q3: Are there any known functional "off-target" or cross-talk effects of **GSK-4716** that I should be aware of in my experiments?



A3: Yes, while direct binding to other targets has not been extensively profiled, **GSK-4716** is known to induce downstream effects that involve cross-talk with other signaling pathways. The most well-documented of these is the modulation of the glucocorticoid receptor (GR) signaling pathway.[4][6] Treatment of skeletal muscle cells with **GSK-4716** has been shown to increase the expression of GRa.[4][6] It also induces the expression of GR target genes.[6] Additionally, in hippocampal cells, **GSK-4716** has been found to increase the expression of the serotonin receptor 1A (5-HT1AR) through interaction with the GR.[7]

Q4: My experimental results show changes in glucocorticoid-responsive genes after treatment with **GSK-4716**. Is this expected?

A4: Yes, this is an expected downstream effect of **GSK-4716** treatment in certain cell types. **GSK-4716**, through its activation of ERRy, can lead to an increase in the expression of the glucocorticoid receptor (GR) and its target genes.[6] Therefore, observing changes in glucocorticoid-responsive gene expression is consistent with the known functional cross-talk of the ERRy signaling pathway.

Q5: Could **GSK-4716** have effects on cellular metabolism that are independent of its primary ERR β / γ target?

A5: While **GSK-4716**'s primary mechanism for influencing metabolism is through ERRβ/γ, which are key regulators of cellular metabolism, the possibility of effects independent of these receptors cannot be entirely ruled out without comprehensive off-target screening. However, the known metabolic effects of **GSK-4716**, such as the induction of genes involved in fatty acid oxidation and mitochondrial biogenesis, are consistent with ERRy activation.[1][4]

Data Presentation

Table 1: Quantitative Data for **GSK-4716** Activity

Target	Assay Type	Value	Reference
ERRy	Cell-based Reporter Assay	EC50: 1.3 μM	[1][3]
ERRy	FRET Assay	IC50: 2 μM	[8]



Note: Quantitative binding or activity data for **GSK-4716** against a broad panel of other receptors, including the glucocorticoid receptor, is not readily available in published literature.

Experimental Protocols Protocol 1: Luciferase Reporter Assay for ERRy

Activation

This protocol is designed to quantify the agonist activity of **GSK-4716** on the Estrogen-Related Receptor y (ERRy) in a cell-based luciferase reporter assay.

Materials:

- HEK293T cells (or other suitable host cell line)
- ERRy expression vector (e.g., pCMX-GAL4-hERRy LBD)
- Luciferase reporter vector with GAL4 upstream activating sequences (UAS) (e.g., pGL4.35[luc2P/9XGAL4 UAS/Hygro])
- Control vector expressing Renilla luciferase (for normalization)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Transfection reagent
- GSK-4716
- DMSO (vehicle control)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

 Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.



- Transfection: Co-transfect the cells with the ERRy expression vector, the luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.
- Incubation: Incubate the cells for 24 hours post-transfection.
- Compound Treatment: Prepare serial dilutions of GSK-4716 in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of GSK-4716 or vehicle (DMSO).
- Incubation: Incubate the treated cells for another 24 hours.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the GSK-4716 concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Quantitative RT-PCR (qRT-PCR) for Downstream Gene Expression in C2C12 cells

This protocol is for analyzing the effect of **GSK-4716** on the expression of downstream target genes (e.g., Ppargc1a, Gr) in differentiated C2C12 myotubes.

Materials:

- C2C12 myoblasts
- Growth medium (DMEM with 10% FBS)
- Differentiation medium (DMEM with 2% horse serum)
- GSK-4716
- DMSO (vehicle control)



- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., Ppargc1a, Gr, Actb as a housekeeping gene)
- qPCR instrument

Procedure:

- Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until they reach confluency. Induce differentiation by switching to differentiation medium. Allow the cells to differentiate into myotubes for 4-5 days.
- Compound Treatment: Treat the differentiated C2C12 myotubes with the desired concentration of GSK-4716 or vehicle (DMSO) for the specified duration (e.g., 24 hours).
- RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR: Perform qPCR using a suitable qPCR master mix, the synthesized cDNA, and primers for your target and housekeeping genes.
- Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in GSK-4716-treated cells compared to vehicle-treated cells, normalized to the expression of a stable housekeeping gene.

Mandatory Visualizations





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Caption: Primary signaling pathway of GSK-4716.



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Caption: Cross-talk between **GSK-4716**-activated ERRy and the Glucocorticoid Receptor pathway.

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